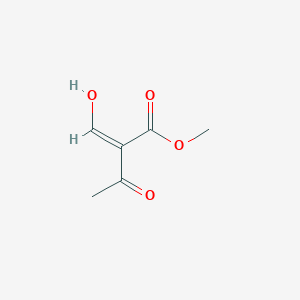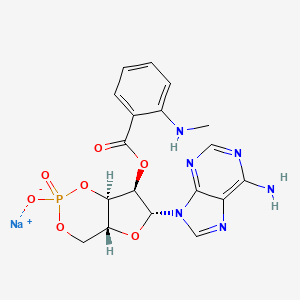
Vinblastine N'b-Oxide Maleic Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinblastine N’b-Oxide Maleic Acid Salt is a biochemical used for proteomics research . It is an analog of vinca alkaloid n-oxide and is used for the treatment of hyperproliferative diseases . The molecular formula is C50H62N4O14 and the molecular weight is 943.05 .
Synthesis Analysis
Vinblastine is a vinca alkaloid that is commonly used to treat various cancers. The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge demand around the globe prompted researchers to create a variety of approaches . One such approach involves the use of engineered yeast to produce the alkaloids vindoline and catharanthine, which are precursors of vinblastine .Molecular Structure Analysis
The molecular formula of Vinblastine N’b-Oxide Maleic Acid Salt is C50H62N4O14, and it has a molecular weight of 943.05 .Chemical Reactions Analysis
Vinblastine is a vinca alkaloid antineoplastic agent. The vinca alkaloids are structurally similar compounds comprised of 2 multiringed units: vindoline and catharanthine .Physical and Chemical Properties Analysis
The molecular formula of Vinblastine N’b-Oxide Maleic Acid Salt is C50H62N4O14, and it has a molecular weight of 943.05 .Aplicaciones Científicas De Investigación
Total Synthesis of Vinblastine
- Stereocontrolled Synthesis : Researchers have developed a stereocontrolled total synthesis method for vinblastine. This method involves a stereoselective construction of the tertiary alcohol through a 1,3-dipolar cycloaddition of nitrile oxide and a Baeyer-Villiger oxidation, indicating progress in the synthetic routes toward vinblastine (Yokoshima, Tokuyama, & Fukuyama, 2010).
Pharmacognosy and Biotechnology
- Catharanthus Alkaloids : The alkaloids from Catharanthus roseus, including vinblastine, have been extensively studied. Vinblastine, a key anticancer drug, has led to Catharanthus roseus becoming a model for biotechnological studies on plant secondary metabolism (van der Heijden, Jacobs, Snoeijer, Hallard, & Verpoorte, 2004).
Semi-synthetic Production Process
- Extraction and Production : A simplified extraction process from Catharanthus roseus has been developed for semi-synthesis of vinblastine. This involves using aqueous acidic solutions and embonic acid, followed by oxidation and reduction steps to produce vinblastine (Verma, Laakso, Seppänen-Laakso, Huhtikangas, & Riekkola, 2007).
Radiolabeling and Imaging
- Radiolabeling for PET Studies : Vinblastine has been radiolabeled with carbon-11 for use in positron-emission-tomography (PET) studies in cancer patients. This allows for the observation of the drug's distribution and pharmacokinetics in the body (Solbach et al., 2007).
Interaction with Tubulin
- Molecular Mechanism : Studies have shown that vinblastine binds to tubulin, affecting microtubule dynamics. This interaction is critical in its role as an anticancer drug (Gigant et al., 2005).
Drug Delivery Systems
- Controlled Drug Release : Research has been conducted on the development of a stimuli-responsive controlled drug release system for vinblastine using magnetically sensitive chitosan capsules. This allows for controlled timing and dose of drug release (Huang et al., 2019).
Vinblastine-Type N-Oxide Alkaloids
- New Alkaloids Discovery : New vinblastine-type N-oxide alkaloids have been isolated from Catharanthus roseus, providing insights into the diversity of compounds related to vinblastine and their potential applications (Zhang et al., 2013).
Targeted Delivery and Controlled Release
- Targeted Delivery in Cancer Cells : The use of superparamagnetic nanoparticles coated with dextran for targeted delivery and controlled release of vinblastine in pancreatic cancer cells has been explored. This method enhances the efficacy of the drug and reduces side effects (Albukhaty et al., 2020).
Drug-DNA Interaction
- Interaction with DNA : Studies have shown that vinblastine interacts with double-stranded DNA, affecting its function. This interaction is important in understanding its mechanism as a chemotherapeutic agent (Tyagi, Charak, & Mehrotra, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . Similarly engineered yeast strains could produce more than 3,000 other monoterpene indole alkaloids and unnatural analogues .
Propiedades
Número CAS |
947607-87-6 |
|---|---|
Fórmula molecular |
C₅₀H₆₂N₄O₁₄ |
Peso molecular |
943.05 |
Sinónimos |
6’-Oxide Vincaleukoblastine (2Z)-2-Butenedioate; (3S,5S,7S,9S)-9-((3aR,3a1R,4R,5S,5aR,10bR)-4-Acetoxy-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl)-5-ethyl-5-hydroxy-9-(m |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)
